2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid typically involves the reaction of creatine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and imino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include imidazolidinone derivatives, reduced forms of the compound, and substituted derivatives with various functional groups .
Scientific Research Applications
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid has several scientific research applications:
Biochemistry: It is used as a substrate in studies involving creatine kinase and energy metabolism.
Mechanism of Action
The mechanism of action of 2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid involves its role as a substrate for creatine kinase. It is phosphorylated by creatine kinase to form phosphocyclocreatine, which serves as a high-energy phosphate reservoir. This helps in maintaining ATP levels during periods of high energy demand, such as during ischemic conditions .
Comparison with Similar Compounds
Similar Compounds
Creatine: A naturally occurring compound involved in energy metabolism.
Phosphocreatine: The phosphorylated form of creatine, which serves as an energy reservoir.
Guanidinoacetic acid: A precursor to creatine in the biosynthetic pathway.
Uniqueness
2-(3-Amino-2-iminoimidazolidin-1-yl)acetic acid is unique due to its ability to cross cell membranes and be phosphorylated by creatine kinase, providing a high-energy phosphate reservoir. This property makes it particularly useful in studies related to energy metabolism and ischemic injury .
Properties
CAS No. |
773041-30-8 |
---|---|
Molecular Formula |
C5H10N4O2 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
2-(3-amino-2-iminoimidazolidin-1-yl)acetic acid |
InChI |
InChI=1S/C5H10N4O2/c6-5-8(3-4(10)11)1-2-9(5)7/h6H,1-3,7H2,(H,10,11) |
InChI Key |
MLNFIKWLVONTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=N)N1CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.